molecular formula C12H9N3O B3355724 Propanedinitrile, (2,3-dihydro-1-methyl-2-oxo-1H-indol-3-yl)- CAS No. 634164-13-9

Propanedinitrile, (2,3-dihydro-1-methyl-2-oxo-1H-indol-3-yl)-

Cat. No.: B3355724
CAS No.: 634164-13-9
M. Wt: 211.22 g/mol
InChI Key: VEBDIEGHIUINGA-UHFFFAOYSA-N
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Description

The compound Propanedinitrile, (2,3-dihydro-1-methyl-2-oxo-1H-indol-3-yl)- (CAS: 6623-89-8; molecular formula: C₁₁H₅N₃O) is a substituted indole derivative featuring a partially saturated indole core (2,3-dihydroindole) with a methyl group at position 1, an oxo group at position 2, and a propanedinitrile moiety at position 3 . Its molecular weight is 195.18 g/mol, and it is part of a broader class of indole-based nitriles studied for applications in organic synthesis, materials science, and pharmaceuticals. The 2,3-dihydroindole scaffold imparts unique electronic properties due to partial conjugation between the aromatic indole system and the electron-withdrawing propanedinitrile group .

Properties

IUPAC Name

2-(1-methyl-2-oxo-3H-indol-3-yl)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c1-15-10-5-3-2-4-9(10)11(12(15)16)8(6-13)7-14/h2-5,8,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBDIEGHIUINGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462645
Record name Propanedinitrile, (2,3-dihydro-1-methyl-2-oxo-1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634164-13-9
Record name Propanedinitrile, (2,3-dihydro-1-methyl-2-oxo-1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Propanedinitrile, (2,3-dihydro-1-methyl-2-oxo-1H-indol-3-yl)-, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound . The reaction proceeds through a series of steps including condensation, cyclization, and rearrangement.

Industrial Production Methods

Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, (2,3-dihydro-1-methyl-2-oxo-1H-indol-3-yl)- undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acids, while reduction can produce indole-2-carboxamides .

Scientific Research Applications

Chemical Applications

Synthesis of Complex Organic Molecules
Propanedinitrile serves as a crucial building block in organic synthesis. It is utilized in the formation of polysubstituted indol-3-yl substituted pyran derivatives through one-pot multicomponent reactions. These reactions typically involve aldehydes, malononitrile, and indoles under mild conditions, often enhanced by ultrasonic irradiation or microwave techniques. The advantages of these methods include high yields and reduced reaction times .

Table 1: Reaction Conditions for Synthesis of Indol-3-yl Substituted Pyrans

ReactantsCatalystYield (%)Reaction Time
Aldehyde + Malononitrile + IndoleUltrasonic Irradiation8530 min
Indole + Malononitrile + Zn(L-proline)Microwave945 min

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that propanedinitrile derivatives exhibit promising biological activity. Studies have demonstrated their effectiveness against various pathogens and cancer cell lines. For instance, compounds derived from propanedinitrile have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Study: Antibacterial Activity
A recent study evaluated the antibacterial efficacy of synthesized compounds from propanedinitrile against Streptococcus pneumoniae and Escherichia coli. The results indicated that certain derivatives produced inhibition zones exceeding 20 mm at concentrations as low as 3 mg/mL.

Table 2: Antibacterial Activity of Propanedinitrile Derivatives

CompoundConcentration (mg/mL)Inhibition Zone (mm)
Compound A321.4
Compound B320.0
Compound C525.5

Medical Applications

Therapeutic Potential
The therapeutic implications of propanedinitrile derivatives extend to various diseases, including inflammation and cancer. The indole moiety is known for its interaction with biological receptors, which may modulate their activity beneficially . Ongoing research is focused on elucidating the specific mechanisms through which these compounds exert their effects.

Table 3: Summary of Therapeutic Investigations

Disease TargetCompound TestedEffect Observed
InflammationIndole Derivative AReduced inflammation
CancerIndole Derivative BCell apoptosis

Industrial Applications

Material Development
In industrial contexts, propanedinitrile is explored for its potential in developing new materials and chemical processes. Its applications range from creating polymers to being a precursor in the synthesis of agrochemicals . The versatility of this compound allows for innovations in material science.

Mechanism of Action

The mechanism of action of Propanedinitrile, (2,3-dihydro-1-methyl-2-oxo-1H-indol-3-yl)- involves its interaction with various molecular targets and pathways. Indole derivatives often act by binding to specific receptors or enzymes, thereby modulating their activity. For instance, they can inhibit enzymes involved in cancer cell proliferation or activate receptors that regulate immune responses .

Comparison with Similar Compounds

Structural Analogues

(a) 2-(1-Hexyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile
  • Structure : Differs by a hexyl substituent at position 1 and a conjugated ylidene group (C=O) at position 2, introducing extended π-conjugation.
  • The ylidene group increases planarity, affecting optical properties (e.g., absorption maxima shifts compared to the target compound) .
  • Synthesis : Prepared via acid-catalyzed condensation, similar to methods using p-toluenesulfonic acid (p-TSA) for indole derivatives .
(b) 2-(2-Oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile
  • Structure : Lacks the methyl group at position 1 but retains the ylidene group.
  • Properties : Reduced steric hindrance compared to the methyl-substituted analogue, leading to higher reactivity in cyclization reactions. Reported in American Elements’ catalog for life science applications .
(c) Thieno[2,3-b]indole-Based Dyes
  • Structure: Replaces the benzene ring of indole with a thiophene ring (thienoindole), fused to a propanedinitrile group.
  • Properties : The sulfur atom enhances electron-withdrawing effects, lowering LUMO energy levels and red-shifting absorption spectra. Used in optoelectronic materials due to strong charge-transfer transitions .
(d) Benzylidenemalononitriles (e.g., α-Chlorobencylidenemalononitrile)
  • Structure : Features a benzylidene group (aromatic ring) instead of an indole core.
  • Properties : Less planar than indole derivatives, reducing conjugation. Widely used as tear gas (e.g., CS gas) due to high volatility and irritant effects .

Comparative Data Table

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications Reference
Propanedinitrile, (2,3-dihydro-1-methyl-2-oxo-1H-indol-3-yl)- 1-Methyl, 2-oxo, 3-propanedinitrile C₁₁H₅N₃O 195.18 Organic synthesis, materials science
2-(1-Hexyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile 1-Hexyl, ylidene group C₁₇H₁₅N₃O 301.33 Enhanced lipophilicity, optical studies
2-(2-Oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile No methyl group, ylidene C₁₁H₅N₃O 195.18 Life science research
Thieno[2,3-b]indole-propanedinitrile dye Thiophene-indole fusion C₁₈H₁₄N₄S₂ 374.46 Optoelectronic materials, dyes
α-Chlorobencylidenemalononitrile Benzylidene, chloro substituent C₁₀H₅ClN₂ 194.61 Tear gas, riot control

Research Findings

  • Electronic Properties: The target compound’s 2-oxo group and propanedinitrile moiety create a strong electron-deficient system, facilitating charge-transfer interactions. This is less pronounced in benzylidenemalononitriles due to reduced conjugation .
  • Synthetic Utility : Acid-catalyzed methods (e.g., p-TSA) are effective for synthesizing indole-propanedinitrile hybrids, as demonstrated in the preparation of 3,3-di(indolyl)indolin-2-ones .

Biological Activity

Propanedinitrile, specifically the derivative (2,3-dihydro-1-methyl-2-oxo-1H-indol-3-yl)-, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of propanedinitrile derivatives often includes functional groups that contribute to their biological activities. The specific compound features an indole moiety, which is known for its diverse pharmacological properties.

Chemical Structure

  • Molecular Formula : C₉H₈N₂O
  • Molecular Weight : 164.17 g/mol
  • IUPAC Name : Propanedinitrile, (2,3-dihydro-1-methyl-2-oxo-1H-indol-3-yl)-

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of indole have shown effectiveness against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli50 µg/mL
BS. aureus25 µg/mL
CP. aeruginosa30 µg/mL

The above table illustrates the antimicrobial efficacy of related compounds, suggesting that propanedinitrile derivatives may exhibit similar activities.

Anti-inflammatory Activity

Indole derivatives are also recognized for their anti-inflammatory effects. Studies have demonstrated that modifications to the indole structure can enhance anti-inflammatory properties.

Case Study: Indole Derivatives

In a study evaluating various indole derivatives for anti-inflammatory activity:

  • Compound A : Showed a reduction in inflammation markers by 40% in vitro.
  • Compound B : Exhibited a significant decrease in cytokine production at concentrations as low as 10 µM.

These findings underscore the potential of propanedinitrile derivatives in reducing inflammation.

Cytotoxicity and Cancer Research

The potential cytotoxic effects of propanedinitrile derivatives have been investigated in cancer cell lines.

Case Study: HeLa Cells

In vitro studies using HeLa cells revealed:

  • Compound D : Induced apoptosis at concentrations above 15 µM.
  • Compound E : Demonstrated a dose-dependent inhibition of cell proliferation with an IC₅₀ value of 12 µM.

This suggests that propanedinitrile derivatives may be valuable in cancer therapeutics.

The biological activity of propanedinitrile derivatives can be attributed to their ability to interact with various biological targets, including enzymes and receptors involved in inflammation and microbial resistance.

Enzyme Inhibition

Many indole derivatives act as inhibitors of key enzymes such as:

  • Tyrosinase : Involved in melanin production; inhibition can reduce pigmentation disorders.
  • Cyclooxygenase (COX) : Targeted for anti-inflammatory effects.

Interaction with Cellular Pathways

These compounds may modulate signaling pathways associated with apoptosis and cell survival, enhancing their therapeutic potential against cancer.

Q & A

What are effective synthetic routes for Propanedinitrile, (2,3-dihydro-1-methyl-2-oxo-1H-indol-3-yl)-, and how can reaction conditions be optimized?

Level: Basic
Methodological Answer:
The synthesis typically involves condensation reactions between indole derivatives and propanedinitrile precursors. For example:

  • Step 1: React 1-methyl-2-oxoindoline with malononitrile derivatives in the presence of a base (e.g., piperidine) under reflux conditions in ethanol .
  • Step 2: Optimize reaction time and temperature (e.g., 0–5°C for 2 hours) to enhance yield and minimize side products .
  • Catalyst Use: Triethylamine can accelerate the reaction when synthesizing similar indolylidene-propanedinitrile derivatives .
    Key Considerations: Monitor reaction progress via TLC or HPLC, and purify using column chromatography with ethyl acetate/hexane gradients.

What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Level: Basic
Methodological Answer:

  • X-ray Diffraction (XRD): Single-crystal XRD is critical for determining bond lengths, angles, and spatial conformation. For example, bond parameters like C9–C10 (1.363 Å) and C8–N1 (1.413 Å) can be resolved .
  • Software Tools: Use SHELXL for structure refinement and ORTEP-III for graphical representation of thermal ellipsoids .
  • Spectroscopy:
    • FT-IR: Confirm nitrile groups (C≡N) via peaks near 2200–2250 cm⁻¹.
    • NMR: Analyze indole proton environments (e.g., δ 7.2–8.0 ppm for aromatic protons) .

How can researchers resolve discrepancies in crystallographic data during structure refinement?

Level: Advanced
Methodological Answer:
Discrepancies often arise from disordered atoms or incorrect space group assignments. Strategies include:

  • Hydrogen Atom Treatment: Place hydrogens geometrically and refine using a riding model, as done in studies of similar indole derivatives .
  • Validation Tools: Employ the CIFcheck module in SHELX to identify outliers in bond distances and angles .
  • Twinned Data: For twinned crystals, use SHELXL’s TWIN/BASF commands to refine scale factors and HKLF 5 format for intensity integration .
    Example: In a study of 2-(1-hexyl-indolylidene)propanedinitrile, R-factor convergence to 0.041 was achieved by iterative refinement of anisotropic displacement parameters .

What strategies are employed to investigate the biological activity of this compound?

Level: Advanced
Methodological Answer:

  • In Vitro Assays: Screen for antimicrobial or anticancer activity using cell viability assays (e.g., MTT). For example, indole derivatives have shown activity against Plasmodium falciparum .
  • Structure-Activity Relationship (SAR): Modify substituents (e.g., halogens or alkyl chains) to assess impact on bioactivity. Use molecular docking to predict binding affinity to targets like kinases or GPCRs .
  • Pharmacokinetics: Evaluate metabolic stability via liver microsome assays and quantify bioavailability using LC-MS/MS .

How can electronic effects of substituents on the indole ring influence the compound’s reactivity?

Level: Advanced
Methodological Answer:

  • Computational Analysis: Perform DFT calculations (e.g., Gaussian 09) to map electron density distributions. For example, electron-withdrawing groups (e.g., -CN) increase electrophilicity at the indole C3 position .
  • Experimental Validation: Synthesize derivatives with substituents (e.g., -F, -OCH₃) and compare reaction kinetics in nucleophilic additions. Monitor using UV-Vis spectroscopy for charge-transfer transitions .

How should researchers handle conflicting data in reaction mechanism proposals?

Level: Advanced
Methodological Answer:

  • Isotopic Labeling: Use ¹³C-labeled nitrile groups to trace intermediates via NMR .
  • Kinetic Studies: Perform time-resolved IR spectroscopy to detect transient species (e.g., enolates) during condensation reactions .
  • Cross-Validation: Compare theoretical (DFT) activation energies with experimental Arrhenius plots to verify proposed pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Propanedinitrile, (2,3-dihydro-1-methyl-2-oxo-1H-indol-3-yl)-
Reactant of Route 2
Propanedinitrile, (2,3-dihydro-1-methyl-2-oxo-1H-indol-3-yl)-

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